5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide, with the CAS number 1443987-56-1, is a chemical compound that has garnered interest in medicinal chemistry due to its potential applications in therapeutic contexts. This compound features a hydroxypyridine structure, which is known for its biological activity, particularly in the development of pharmaceuticals.
5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide belongs to the class of organic compounds known as carboximidamides. These compounds typically exhibit significant biological activity and are often investigated for their pharmacological properties.
The synthesis of 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide can be approached through various organic chemistry methods. One common method involves the reaction of pyridine derivatives with tert-butylamine and hydroxylamine under controlled conditions to yield the desired carboximidamide structure.
The synthesis may include steps such as:
The molecular structure of 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide can be represented by its SMILES notation: ON=C(c1ccc(cn1)NC(C)(C)C)N
. The compound consists of a pyridine ring substituted with a tert-butylamino group and a hydroxymethyl group at specific positions.
Key molecular data include:
5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide may participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity profile indicates that this compound could be utilized in further synthetic applications or modifications, enhancing its utility in drug development.
The mechanism of action for 5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide likely involves interactions at specific biological targets. Given its structural characteristics, it may act as an enzyme inhibitor or modulator by binding to active sites on proteins.
Research into similar compounds suggests that the presence of hydroxyl and amino groups can facilitate hydrogen bonding and enhance binding affinity to target biomolecules, potentially leading to therapeutic effects.
Relevant data indicate that these properties contribute significantly to its applicability in medicinal chemistry.
5-(tert-butylamino)-N'-hydroxypyridine-2-carboximidamide has potential applications in:
Research continues into optimizing this compound for enhanced efficacy and specificity in therapeutic applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: